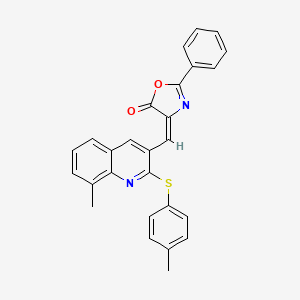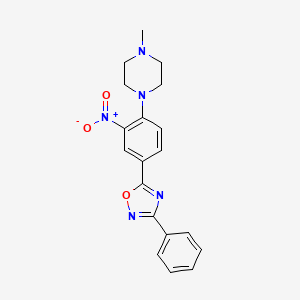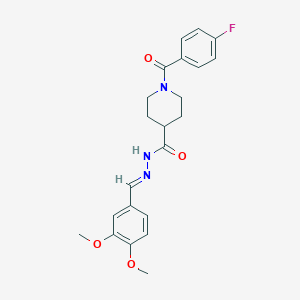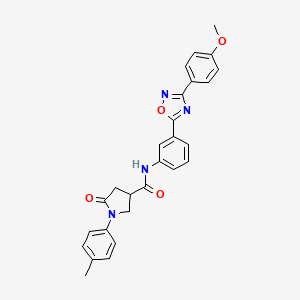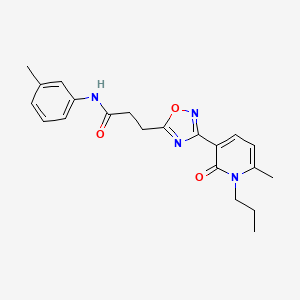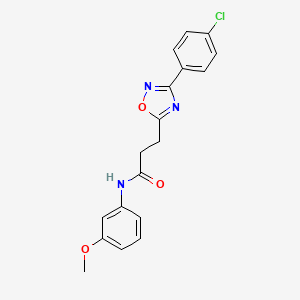
2-(4-bromophenylsulfonamido)-N-(3,4-dimethylphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromophenylsulfonamido)-N-(3,4-dimethylphenyl)propanamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was initially developed as an anti-cancer drug due to its ability to inhibit multiple kinases involved in tumor growth and angiogenesis. However, it has also shown promising results in other areas of research, such as cardiovascular disease and inflammation.
作用机制
The mechanism of action of 2-(4-bromophenylsulfonamido)-N-(3,4-dimethylphenyl)propanamide 43-9006 involves the inhibition of multiple kinases involved in tumor growth and angiogenesis. RAF is a key kinase involved in the MAPK/ERK signaling pathway, which is often dysregulated in cancer cells. By inhibiting RAF, 2-(4-bromophenylsulfonamido)-N-(3,4-dimethylphenyl)propanamide 43-9006 can block this pathway and prevent tumor growth. Additionally, 2-(4-bromophenylsulfonamido)-N-(3,4-dimethylphenyl)propanamide 43-9006 can inhibit the activity of VEGFR and PDGFR, which are involved in angiogenesis and tumor progression.
Biochemical and Physiological Effects:
2-(4-bromophenylsulfonamido)-N-(3,4-dimethylphenyl)propanamide 43-9006 has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, it has also been shown to have anti-inflammatory effects and to improve cardiovascular function. It has been suggested that these effects may be due to its ability to inhibit multiple kinases involved in these processes.
实验室实验的优点和局限性
One of the main advantages of 2-(4-bromophenylsulfonamido)-N-(3,4-dimethylphenyl)propanamide 43-9006 for lab experiments is its ability to inhibit multiple kinases involved in tumor growth and angiogenesis. This makes it a useful tool for studying these processes in vitro and in vivo. However, one limitation of 2-(4-bromophenylsulfonamido)-N-(3,4-dimethylphenyl)propanamide 43-9006 is that it can have off-target effects on other kinases and pathways. This can make it difficult to interpret the results of experiments using 2-(4-bromophenylsulfonamido)-N-(3,4-dimethylphenyl)propanamide 43-9006 and may require additional controls to be put in place.
未来方向
There are a number of potential future directions for research on 2-(4-bromophenylsulfonamido)-N-(3,4-dimethylphenyl)propanamide 43-9006. One area of interest is the development of more specific inhibitors that target individual kinases involved in tumor growth and angiogenesis. This could potentially reduce the off-target effects of 2-(4-bromophenylsulfonamido)-N-(3,4-dimethylphenyl)propanamide 43-9006 and improve its therapeutic efficacy. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(4-bromophenylsulfonamido)-N-(3,4-dimethylphenyl)propanamide 43-9006 and to identify other potential therapeutic applications.
合成方法
The synthesis of 2-(4-bromophenylsulfonamido)-N-(3,4-dimethylphenyl)propanamide 43-9006 involves the reaction of 4-bromoaniline with 3,4-dimethylbenzoyl chloride in the presence of a base to form the intermediate 2-(4-bromophenyl)-3,4-dimethylbenzoyl chloride. This intermediate is then reacted with sulfamide in the presence of a base to form the final product, 2-(4-bromophenylsulfonamido)-N-(3,4-dimethylphenyl)propanamide 43-9006.
科学研究应用
2-(4-bromophenylsulfonamido)-N-(3,4-dimethylphenyl)propanamide 43-9006 has been extensively studied for its potential therapeutic applications, particularly in the area of cancer research. It has been shown to inhibit multiple kinases involved in tumor growth and angiogenesis, such as RAF, VEGFR, and PDGFR. This makes it a promising candidate for the treatment of various types of cancer, including renal cell carcinoma and hepatocellular carcinoma.
属性
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]-N-(3,4-dimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3S/c1-11-4-7-15(10-12(11)2)19-17(21)13(3)20-24(22,23)16-8-5-14(18)6-9-16/h4-10,13,20H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCIPSZUAPKHQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)NS(=O)(=O)C2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[(4-bromophenyl)sulfonyl]-N-(3,4-dimethylphenyl)alaninamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713007.png)
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7713012.png)
![N-(5-chloro-2-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713019.png)

